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molecular formula C12H18O4 B8319701 2-(6-Carboxyhexyl)-3-hydroxycyclopent-4-en-1-one

2-(6-Carboxyhexyl)-3-hydroxycyclopent-4-en-1-one

Cat. No. B8319701
M. Wt: 226.27 g/mol
InChI Key: SRJYYLQCLZAPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04076732

Procedure details

A stirred mixture of 65.0g (0.287 mol) of α-(6-carboxyhexyl)furfuryl alcohol (Example 6), 113 ml of 97% formic acid, 4.95g of sodium formate, 100 mg of hydroquinone, and 1430 ml of 3:2 dioxane-water is heated at reflux temperature for 19 hr. The solution is concentrated to volume of about 750 ml, diluted with water, saturated with salt, and extracted with ether. The extract is washed with brine, dried over magnesium sulfate, and evaporated with toluene chaser to give an amber solid.
Name
α-(6-carboxyhexyl)furfuryl alcohol
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1430 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10](O)[C:11]1[O:15][CH:14]=[CH:13][CH:12]=1)([OH:3])=[O:2].C(O)=[O:18].C([O-])=O.[Na+].C1(C=CC(O)=CC=1)O>O1CCOCC1.O>[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[CH:11]([OH:15])[CH:12]=[CH:13][C:14]1=[O:18])([OH:3])=[O:2] |f:2.3,5.6|

Inputs

Step One
Name
α-(6-carboxyhexyl)furfuryl alcohol
Quantity
65 g
Type
reactant
Smiles
C(=O)(O)CCCCCCC(C1=CC=CO1)O
Name
Quantity
113 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
4.95 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
100 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
1430 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 19 hr
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to volume of about 750 ml
ADDITION
Type
ADDITION
Details
diluted with water, saturated with salt
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated with toluene chaser
CUSTOM
Type
CUSTOM
Details
to give an amber solid

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CCCCCCC1C(C=CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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